1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-imino-2H-chromen-3-yl derivatives with appropriate reagents under specific conditions . For instance, the reaction of 1-(2-imino-2H-chromen-3-yl)pyridinium perchlorates with nitromethane in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at reflux in trifluoroethanol can yield the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chromene ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like ethanol or acetone, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2-Amino-4H-chromenes: These compounds share a similar chromene core but differ in their substituents and biological activities.
Indole derivatives: Indole derivatives also exhibit diverse biological activities and are structurally related to chromenes.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-8(12(14)15)18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7H2,1H3,(H2,14,15) |
InChI Key |
DHOPYQJLZXUGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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